molecular formula C11H22ClNO4S B1396937 9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride CAS No. 1332529-85-7

9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride

Cat. No.: B1396937
CAS No.: 1332529-85-7
M. Wt: 299.82 g/mol
InChI Key: OFKKRPHLKLFGCO-UHFFFAOYSA-N
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Description

Key Components of the IUPAC Name

Component Structural Significance
Spiro[5.5]undecane Bicyclic system with two five-membered rings sharing one spiro carbon
1-Oxa Oxygen atom in the first position of the smaller ring
9-Aza Nitrogen atom in the ninth position of the larger ring
9-Methyl Methyl substituent on the nitrogen atom
Methanesulfonate Ester of methanesulfonic acid at position 4
Hydrochloride Protonated amine salt with chloride counterion

Spiro[5.5]Undecane Core Architecture: Ring Junction Dynamics

The spiro[5.5]undecane framework consists of two five-membered rings connected at a single spiro carbon, creating a rigid bicyclic system. The numbering begins at the oxygen atom in the smaller ring (position 1), proceeds through the spiro atom (position 6), and continues around the nitrogen-containing larger ring. This arrangement imposes significant steric constraints, as the fused rings adopt non-planar conformations to minimize angle strain. Computational studies of similar spiro systems suggest that the chair-boat configuration is energetically favored for five-membered rings, though torsional strain may arise from eclipsing interactions at the spiro junction.

The nitrogen atom at position 9 introduces additional stereoelectronic effects. Its lone pair participates in conjugation with adjacent atoms, while the methyl substituent further restricts rotational freedom, stabilizing the hydrochloride salt form.

Methanesulfonate Ester Functional Group Characteristics

The methanesulfonate ester (mesylate) group at position 4 is a sulfonate derivative where methanesulfonic acid is esterified with the hydroxyl group of the spiro compound. The mesylate group is characterized by:

  • A trigonal planar sulfur center with three oxygen atoms (two double-bonded, one single-bonded to the methyl group).
  • Strong electron-withdrawing effects due to the sulfonyl moiety, which polarizes the C–O bond and enhances the leaving-group ability of the ester.
  • Stability under acidic conditions, making it suitable for synthetic intermediates.

The esterification site at position 4 is strategically positioned to influence the compound’s reactivity. The adjacent spiro junction may sterically hinder nucleophilic attack, while the electron-deficient sulfur center facilitates electrophilic interactions.

Protonation State and Counterion Interactions in Hydrochloride Form

In the hydrochloride salt, the tertiary nitrogen atom at position 9 is protonated, forming a quaternary ammonium ion ($$ \text{R}_3\text{NH}^+ $$). This protonation:

  • Enhances water solubility via ion-dipole interactions with polar solvents.
  • Stabilizes the compound against oxidative degradation by reducing electron density at the nitrogen center.

The chloride counterion ($$ \text{Cl}^- $$) engages in ionic bonding with the ammonium group, as described by the equation:
$$
\text{R}3\text{N} + \text{HCl} \rightarrow \text{R}3\text{NH}^+ \text{Cl}^-
$$
Crystallographic analyses of analogous spiro ammonium salts reveal tight ion pairs with N–Cl distances of approximately 3.2 Å, consistent with strong electrostatic interactions. The hydrochloride form also exhibits improved thermal stability compared to the free base, with decomposition temperatures exceeding 200°C in thermogravimetric analyses.

Comparative Properties of Free Base vs. Hydrochloride

Property Free Base Hydrochloride
Solubility in water Low High
Melting point Not reported >200°C
Stability Prone to oxidation Enhanced oxidative stability
Crystallinity Amorphous Crystalline

Properties

IUPAC Name

(9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S.ClH/c1-12-6-4-11(5-7-12)9-10(3-8-15-11)16-17(2,13)14;/h10H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKKRPHLKLFGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(CCO2)OS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride typically involves multiple steps. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride 1-Oxa-9-azaspiro[5.5]undecane Methyl (position 9), methanesulfonate (position 4), hydrochloride counterion C₁₁H₂₂ClNO₄S 299.82 Reference compound with sulfonate ester and methyl substitution.
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate (QZ-3721) 1-Oxa-9-azaspiro[5.5]undecane Benzyl (position 9), methanesulfonate (position 4) C₂₀H₂₉NO₄S 391.52 Benzyl group enhances lipophilicity; potential for CNS-targeting activity .
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride (QJ-0109) 8-Oxa-2,6-diazaspiro[4.5]decane Benzyl (position 6), ketone (position 7), hydrochloride counterion C₁₇H₂₃ClN₂O₂ 322.83 Additional nitrogen and ketone modify reactivity and hydrogen-bonding capacity .
2-Oxa-9-azaspiro[5.5]undecane hydrochloride 2-Oxa-9-azaspiro[5.5]undecane Hydrochloride counterion; no methyl or sulfonate groups C₉H₁₇ClNO 189.69 Simpler structure with reduced steric hindrance; likely higher volatility .
1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride 1-Oxa-9-azaspiro[5.5]undecane Hydroxyl (position 4), hydrochloride counterion C₁₇H₂₄N₂O₃ 304.38 Hydroxyl group increases polarity, impacting solubility and metabolic stability .

Key Findings from Structural Comparisons :

Substituent Effects: Methyl vs. Sulfonate Ester vs. Hydroxyl: The methanesulfonate group enhances aqueous solubility compared to hydroxylated analogs (e.g., 1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride), which may aggregate in polar solvents .

Core Modifications :

  • Spiro Ring Size : Compounds like QJ-0109 (spiro[4.5]decane) exhibit smaller ring systems, altering conformational flexibility and binding interactions compared to spiro[5.5]undecane derivatives .
  • Counterion Impact : Hydrochloride salts (e.g., 2-oxa-9-azaspiro[5.5]undecane hydrochloride) generally exhibit higher crystallinity, whereas methanesulfonate esters may improve thermal stability .

Research and Application Gaps

  • Physicochemical Data : Critical parameters (e.g., logP, pKa) for 9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride remain unpublished, limiting predictive modeling .
  • Synthetic Accessibility : The discontinued status of the reference compound () underscores challenges in sourcing, necessitating alternative spirocyclic scaffolds for drug discovery .

Biological Activity

9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride is a spirocyclic compound with potential biological activity, particularly in the field of medicinal chemistry. Its unique structural framework allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound belongs to the class of spirocyclic compounds characterized by a spirocyclic framework that combines both flexibility and rigidity. This structural feature contributes to its biological activity.

Research indicates that 9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride acts primarily as an inhibitor of specific proteins crucial for bacterial survival, notably the MmpL3 protein in Mycobacterium tuberculosis. By inhibiting this protein, the compound disrupts the transport of essential molecules, leading to bacterial death.

Biological Activity

The biological activity of this compound has been assessed through various studies:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties, particularly against strains of Mycobacterium tuberculosis. Its mechanism involves disrupting the function of MmpL3 transporters, which are vital for the bacteria's integrity and survival .
  • Soluble Epoxide Hydrolase Inhibition : Related compounds have shown promise as inhibitors of soluble epoxide hydrolase (sEH), which is involved in various pathophysiological processes, including inflammation and pain. For example, derivatives based on the spirocyclic structure have been identified as potent sEH inhibitors, demonstrating oral bioavailability and efficacy in animal models .
  • Potential in Chronic Kidney Disease : Some studies have highlighted the efficacy of related spirocyclic compounds in treating chronic kidney diseases by lowering serum creatinine levels in rat models, suggesting a broader therapeutic potential beyond antibacterial activity .

Case Study 1: Antituberculosis Activity

A study demonstrated that derivatives of 9-methyl-1-oxa-9-azaspiro[5.5]undecane exhibited potent antituberculosis activity. The inhibition of MmpL3 was confirmed through biochemical assays, showing a dose-dependent response in bacterial cultures.

Case Study 2: sEH Inhibition

In another investigation, a series of spirocyclic compounds were tested for their ability to inhibit sEH in vitro and in vivo. One compound showed a significant reduction in serum creatinine levels when administered orally at 30 mg/kg in rat models of anti-glomerular basement membrane glomerulonephritis, indicating its potential as an oral therapeutic agent for kidney diseases .

Data Table: Biological Activities and Efficacies

Compound Target Activity Model Reference
9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochlorideMmpL3 ProteinAntibacterial against M. tuberculosisBacterial culture assays
Related Spirocyclic UreasSoluble Epoxide HydrolaseInhibitor; lowers serum creatinineRat model of anti-glomerular basement membrane glomerulonephritis

Q & A

Q. What mechanistic studies elucidate the role of the methanesulfonate group in this compound’s reactivity?

  • Methodological Answer : Isotopic labeling (e.g., ³⁵S-methanesulfonate) tracks group transfer in nucleophilic substitutions. Kinetic isotope effects (KIE) and Hammett plots quantify electronic contributions. Computational NBO analysis reveals charge distribution effects on sulfonate stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride
Reactant of Route 2
9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride

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